molecular formula C14H11BrFNO2 B570616 Benzyl (4-bromo-3-fluorophenyl)carbamate CAS No. 510729-01-8

Benzyl (4-bromo-3-fluorophenyl)carbamate

Cat. No. B570616
M. Wt: 324.149
InChI Key: UPTMRBYILBFUPA-UHFFFAOYSA-N
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Patent
US08158797B2

Procedure details

Sodium hydrogen carbonate (27.63 g, 0.329 mol, 1.25 eq) and a saturated solution of sodium hydrogen carbonate (333 ml) were added to a stirred solution of 4-bromo-3-fluoroaniline (50.0 g, 0.263 mol, 1 eq) in acetone (660 ml). The resulting mixture was cooled to 15° C. and benzyl chloroformate (39 ml, 0.276 mol, 1.05 eq) was added gradually, taking care that the reaction temperature did not exceed 22° C. The mixture was stirred over 90 mins at room temperature and the acetone was removed under vacuum. The aqueous layer was then extracted with ethyl acetate (3×150 ml). The combined organic layers were then washed with a saturated sodium chloride solution, and dried over MgSO4. After filtration, the solvent was removed, and n-hexane added. The mixture was stirred during 30 min at room temperature, the crystals were filtrated and washed with hexane to give the first crop of solid. The filtrate was evaporated, and the solid mixed with heptane at 0° C. and stirred during 30 min. The product was again filtered, to give the second crop of solid. The two crops were then combined, to give the product (85.3 g, quantitative) as of solid.
Quantity
27.63 g
Type
reactant
Reaction Step One
Quantity
333 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
660 mL
Type
solvent
Reaction Step One
Quantity
39 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])O.[Na+].[Br:6][C:7]1[CH:13]=[CH:12][C:10]([NH2:11])=[CH:9][C:8]=1[F:14].Cl[C:16]([O:18][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[O:17]>CC(C)=O>[CH2:19]([O:18][C:16](=[O:17])[NH:11][C:10]1[CH:12]=[CH:13][C:7]([Br:6])=[C:8]([F:14])[CH:9]=1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:0.1|

Inputs

Step One
Name
Quantity
27.63 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
333 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=C(C=C(N)C=C1)F
Name
Quantity
660 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
39 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred over 90 mins at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 22° C
CUSTOM
Type
CUSTOM
Details
the acetone was removed under vacuum
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted with ethyl acetate (3×150 ml)
WASH
Type
WASH
Details
The combined organic layers were then washed with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed
ADDITION
Type
ADDITION
Details
n-hexane added
STIRRING
Type
STIRRING
Details
The mixture was stirred during 30 min at room temperature
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the crystals were filtrated
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
to give the first crop of solid
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
ADDITION
Type
ADDITION
Details
the solid mixed with heptane at 0° C.
STIRRING
Type
STIRRING
Details
stirred during 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The product was again filtered
CUSTOM
Type
CUSTOM
Details
to give the second crop of solid
CUSTOM
Type
CUSTOM
Details
to give the product (85.3 g, quantitative) as of solid

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
C(C1=CC=CC=C1)OC(NC1=CC(=C(C=C1)Br)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.